molecular formula C10H8N2OS B11947945 Phenol, o-(N-2-thiazolylformimidoyl)- CAS No. 21151-43-9

Phenol, o-(N-2-thiazolylformimidoyl)-

Cat. No.: B11947945
CAS No.: 21151-43-9
M. Wt: 204.25 g/mol
InChI Key: JLXKDXBSISPXJW-GHXNOFRVSA-N
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Description

Phenol, o-(N-2-thiazolylformimidoyl)- is an organic compound with the molecular formula C10H8N2OS It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an o-(N-2-thiazolylformimidoyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, o-(N-2-thiazolylformimidoyl)- typically involves the reaction of phenol with a thiazole derivative under specific conditions. One common method includes the use of a formimidoylating agent to introduce the N-2-thiazolylformimidoyl group onto the phenol molecule. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Phenol, o-(N-2-thiazolylformimidoyl)- may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Phenol, o-(N-2-thiazolylformimidoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .

Scientific Research Applications

Phenol, o-(N-2-thiazolylformimidoyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenol, o-(N-2-thiazolylformimidoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Thiazole Derivatives: Compounds containing the thiazole ring, which can exhibit similar chemical properties.

Uniqueness

Phenol, o-(N-2-thiazolylformimidoyl)- is unique due to the presence of both the phenol and thiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

21151-43-9

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-[(Z)-1,3-thiazol-2-yliminomethyl]phenol

InChI

InChI=1S/C10H8N2OS/c13-9-4-2-1-3-8(9)7-12-10-11-5-6-14-10/h1-7,13H/b12-7-

InChI Key

JLXKDXBSISPXJW-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\C2=NC=CS2)O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC=CS2)O

Origin of Product

United States

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